p-Hydroxy Benzphetamine

Description

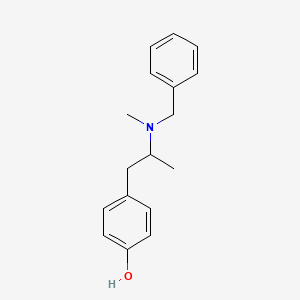

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[benzyl(methyl)amino]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDPIOJNCGKSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857712 | |

| Record name | 4-{2-[Benzyl(methyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87182-32-9 | |

| Record name | 4-{2-[Benzyl(methyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation

Formation of p-Hydroxy Benzphetamine and Related Hydroxylated Metabolites

Formation of this compound and Related Hydroxylated Metabolites

The introduction of a hydroxyl group onto the phenyl ring of benzphetamine, a process known as aromatic hydroxylation, results in the formation of p-hydroxybenzphetamine. Concurrently, N-demethylation of benzphetamine can lead to N-benzylamphetamine, which can also undergo aromatic hydroxylation to form p-hydroxy-N-benzylamphetamine.

The identification and characterization of p-hydroxybenzphetamine and p-hydroxy-N-benzylamphetamine as metabolites of benzphetamine have been established through various analytical techniques. A method utilizing micellar electrokinetic chromatography (MEKC) has been developed for the simultaneous analysis of benzphetamine and its metabolites, including p-hydroxybenzphetamine (pHBZ) and p-hydroxy-N-benzylamphetamine (pHBA), in urine samples. This method allows for the detection and quantification of these hydroxylated species, confirming their formation in vivo.

Further characterization of p-hydroxybenzphetamine is supported by its chemical and physical properties, as detailed in the table below.

| Property | Value |

| Chemical Formula | C17H21NO |

| IUPAC Name | 4-[2-[benzyl(methyl)amino]propyl]phenol |

| CAS Number | 87182-32-9 |

| Molecular Weight | 255.35 g/mol |

This table summarizes key identifiers for this compound.

The aromatic hydroxylation of benzphetamine is a Phase I metabolic reaction catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP).

The catalytic cycle of cytochrome P450 enzymes requires a continuous supply of electrons, which is provided by NADPH-cytochrome P450 reductase. This flavoprotein transfers electrons from NADPH to the heme center of the CYP enzyme, enabling the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the benzphetamine molecule to form the hydroxylated metabolite. This entire process is, therefore, an NADPH-dependent hydroxylation system.

The metabolism of benzphetamine proceeds via two primary and competing pathways: aromatic hydroxylation and N-demethylation. nih.gov N-demethylation, the removal of the methyl group from the nitrogen atom, is also catalyzed by cytochrome P450 enzymes, including CYP2B6 and CYP3A4. This process leads to the formation of N-benzylamphetamine, which can then undergo subsequent hydroxylation to p-hydroxy-N-benzylamphetamine. nih.gov

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) |

| Aromatic Hydroxylation | CYP2B6, CYP3A4 | p-Hydroxybenzphetamine |

| N-Demethylation | CYP2B6, CYP3A4 | N-benzylamphetamine |

| Sequential Metabolism | CYP2B6, CYP3A4 | p-Hydroxy-N-benzylamphetamine |

This table outlines the primary metabolic pathways of Benzphetamine leading to hydroxylated metabolites.

Enzymatic Mechanisms of Aromatic Hydroxylation

Further Biotransformation of this compound

Following its formation, p-hydroxybenzphetamine can undergo further Phase II metabolic reactions, which typically involve the conjugation of the newly formed hydroxyl group with endogenous molecules. This process increases the water solubility of the metabolite, facilitating its excretion from the body.

One of the primary conjugation reactions for hydroxylated metabolites is glucuronidation. A study has successfully developed a high-performance liquid chromatography (HPLC) method to quantify p-hydroxy-N-benzylamphetamine glucuronide (pHBAG) and p-hydroxy-benzphetamine glucuronide (pHBZG) in human urine. nih.gov The detection of these glucuronide conjugates confirms that p-hydroxybenzphetamine and p-hydroxy-N-benzylamphetamine are substrates for UDP-glucuronosyltransferase (UGT) enzymes. The study found that approximately 10-15% of the administered benzphetamine was excreted as these two glucuronide conjugates within 24 hours. nih.gov

Another potential Phase II pathway for p-hydroxybenzphetamine is sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. This process involves the transfer of a sulfonate group to the hydroxyl moiety. While not yet specifically documented for p-hydroxybenzphetamine, sulfation is a common metabolic route for phenolic compounds.

Subsequent Metabolic Fates and Derivatives

Following its formation, this compound serves as an intermediate metabolite. Its primary subsequent metabolic fate is to undergo Phase II conjugation reactions. Another detected derivative in human urine is p-hydroxy-N-benzylamphetamine, which is also found as a glucuronide conjugate, indicating that N-dealkylation can occur alongside or preceding hydroxylation and subsequent conjugation.

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions are critical for detoxifying and facilitating the excretion of metabolites. For this compound, the principal conjugation pathway is glucuronidation. In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of this compound. This reaction forms a glucuronide conjugate, specifically p-hydroxy-benzphetamine glucuronide (pHBZG).

This conjugation significantly increases the water solubility and molecular weight of the compound, rendering it more readily excretable from the body via urine. The presence of pHBZG in urine following the administration of Benzphetamine confirms this metabolic pathway. Studies have quantified that p-hydroxy-benzphetamine glucuronide and p-hydroxy-N-benzylamphetamine glucuronide together account for approximately 10-15% of an initial Benzphetamine dose excreted in the urine within 24 hours.

Enzyme Kinetics and Regulation of Hydroxylation Processes

The enzymatic hydroxylation of Benzphetamine to this compound is a process governed by complex kinetics and is subject to regulation by various internal and external factors. The reaction is primarily catalyzed by cytochrome P450 enzymes, such as those in the CYP2B subfamily, and exhibits saturation kinetics. nih.gov

Substrate Inhibition Effects on p-Hydroxylation

The metabolism of Benzphetamine demonstrates substrate inhibition, a phenomenon where the enzyme's activity is reduced at high substrate concentrations. Research on rat liver microsomes has shown that Benzphetamine itself can competitively inhibit the subsequent oxidation of its N-demethylated metabolite, norbenzphetamine (B92178). nih.gov While this specific example relates to N-demethylation, it highlights a key kinetic characteristic of Benzphetamine's interaction with CYP450 enzymes. This principle of substrate inhibition, where the parent compound competes with its metabolites for the same enzyme active site, can also apply to the p-hydroxylation pathway, potentially affecting the rate of this compound formation.

Impact of Enzyme Induction and Inhibition by Xenobiotics

The rate of p-hydroxylation is significantly influenced by the presence of other foreign compounds, or xenobiotics, which can either induce (increase) or inhibit the activity of CYP450 enzymes.

Enzyme Induction:

Phenobarbital (B1680315): This barbiturate (B1230296) is a classic inducer of hepatic microsomal enzymes. Treatment with phenobarbital increases the amount and activity of cytochrome P450 isozymes, leading to an accelerated metabolism of Benzphetamine. nih.gov Interestingly, phenobarbital induces a form of cytochrome P450 that has a lower affinity for Benzphetamine but can still metabolize its derivatives, which helps to relieve the substrate inhibition caused by the parent compound. nih.gov

3-Methylcholanthrene (B14862): This polycyclic aromatic hydrocarbon is a known inducer of the CYP1A family of enzymes. nih.gov Induction by compounds of this type has been shown to shift the metabolic pathways of other aromatic amines away from conjugation and towards N-oxidation and ring hydroxylation. nih.gov This suggests that exposure to 3-methylcholanthrene could increase the rate of this compound formation.

Enzyme Inhibition:

Iprindole: This tricyclic antidepressant is recognized as an inhibitor of aromatic hydroxylation. By inhibiting the specific CYP450 isozymes responsible for this reaction, Iprindole can significantly reduce the formation of hydroxylated metabolites like this compound.

SKF 525-A (Proadifen): This compound is a well-known, non-specific inhibitor of CYP450 enzymes. It functions by forming a stable, inactive complex with the cytochrome P-450, thereby blocking its metabolic activity. Administration of SKF 525-A has been shown to greatly inhibit the metabolism of Benzphetamine derivatives.

The table below summarizes the effects of these xenobiotics on the hydroxylation process.

| Xenobiotic | Effect on Hydroxylation | Mechanism of Action |

|---|---|---|

| Phenobarbital | Induction (Increase) | Increases the synthesis of Cytochrome P450 isozymes. nih.gov |

| 3-Methylcholanthrene | Induction (Increase) | Induces CYP1A family enzymes, shifting metabolism towards hydroxylation. nih.gov |

| Iprindole | Inhibition (Decrease) | Inhibits specific Cytochrome P450 isozymes responsible for aromatic hydroxylation. |

| SKF 525-A | Inhibition (Decrease) | Forms an inactive complex with Cytochrome P450. |

| CoCl₂ | Inhibition (Decrease) | Decreases Cytochrome P450 levels by interfering with heme synthesis. nih.gov |

Genetic Polymorphisms and Variability in Hydroxylation Activity (e.g., CYP2B6 variants)

Significant inter-individual variability exists in the rate of drug metabolism, a phenomenon largely attributed to genetic polymorphisms in the genes encoding metabolic enzymes. Cytochrome P450 2B6 (CYP2B6) is a key enzyme in the metabolism of many drugs and is known to be highly polymorphic.

Pharmacological and Biochemical Activities of P Hydroxy Benzphetamine

Potential Receptor Interactions and Binding Profiles

While specific receptor binding affinity data for p-Hydroxy Benzphetamine is not extensively detailed in publicly available literature, its pharmacological actions can be inferred from its structural relationship to Benzphetamine and other amphetamine-like compounds. Benzphetamine itself is known to interact with adrenergic and dopamine (B1211576) receptors. drugbank.comnih.gov

Benzphetamine, the parent compound of this compound, exerts its effects by stimulating the release of norepinephrine (B1679862) and dopamine from nerve terminals and inhibiting their reuptake. nih.gov This leads to increased concentrations of these neurotransmitters in the synapse, which is believed to mediate its sympathomimetic and anorectic effects. nih.govnih.govwikipedia.org It is plausible that this compound also interacts with these systems, potentially acting as an agonist at alpha-1A and alpha-2A adrenergic receptors and as an inhibitor of the sodium-dependent dopamine transporter. drugbank.com The interaction between the dopaminergic and adrenergic systems is complex, with evidence of cross-activation of each other's receptors by their respective catecholamines. nih.gov

Neurochemical Modulation Capacity

The neurochemical modulation capacity of this compound is primarily associated with its influence on the adrenergic and dopaminergic systems. By increasing the synaptic availability of norepinephrine and dopamine, it can significantly alter neuronal signaling and downstream physiological processes. nih.gov The modulation of these neurochemicals is central to the therapeutic effects and potential side effects of sympathomimetic amines. The introduction of a hydroxyl group in the para position of the phenyl ring, as seen in this compound, can influence the compound's interaction with metabolizing enzymes and receptors, thereby modulating its neurochemical effects. nih.gov

Structure-Activity Relationships (SAR) Mediated by the p-Hydroxy Group

The structure-activity relationship (SAR) is a critical concept in pharmacology that links the chemical structure of a molecule to its biological activity. The presence of a p-hydroxy group in the chemical structure of this compound significantly influences its pharmacological and pharmacokinetic properties compared to its parent compound, Benzphetamine.

The sympathomimetic activity of phenethylamines is influenced by the substitution pattern on the aromatic ring. The addition of a hydroxyl group at the para-position, as in this compound, can alter the compound's affinity and efficacy at adrenergic receptors. For instance, p-hydroxynorephedrine, a metabolite of amphetamine, acts as a false neurotransmitter, interfering with adrenergic function and norepinephrine synthesis. nih.gov This suggests that the p-hydroxy group can modulate the sympathomimetic effects, potentially by altering receptor interaction or by being a substrate for different metabolic enzymes.

| Parameter | Description |

| In Vitro Half-Life (t½) | A measure of how quickly a compound is metabolized in an in vitro system (e.g., liver microsomes). A shorter half-life generally indicates lower metabolic stability. if-pan.krakow.pl |

| Intrinsic Clearance (CLint) | Represents the inherent ability of the liver to metabolize a drug, independent of blood flow. It is a key parameter in predicting in vivo hepatic clearance. if-pan.krakow.plresearchgate.net |

Role as an Active Metabolite or Pharmacological Modulator

Comparison with Parent Compound (Benzphetamine) and Other Metabolites (Amphetamine, Methamphetamine)

Benzphetamine functions as a prodrug, being metabolized in the body to pharmacologically active compounds, including amphetamine and methamphetamine. One of the major metabolites produced is 1-(4-hydroxyphenyl)-2-(N-benzylamino)propane, also known as this compound. The pharmacological activity of benzphetamine is, therefore, a composite of the actions of the parent drug and its various metabolites.

While comprehensive, direct comparative studies on the specific pharmacological activities of this compound are limited in publicly available literature, we can infer some of its properties based on the metabolism of benzphetamine and the known effects of its other metabolites. Benzphetamine itself is a sympathomimetic amine with anorectic effects, believed to act by stimulating the release of norepinephrine and dopamine in the lateral hypothalamic feeding center, which results in a decreased appetite.

The primary metabolites of benzphetamine, d-amphetamine and d-methamphetamine, are potent central nervous system stimulants. Their primary mechanism of action involves increasing the synaptic levels of dopamine, norepinephrine, and to a lesser extent, serotonin (B10506). They achieve this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake.

Methamphetamine is generally considered to be a more potent central nervous system stimulant than amphetamine. Studies in animal models have shown that methamphetamine can induce a greater release of dopamine compared to amphetamine. This difference in potency may contribute to variations in their behavioral effects. For instance, research in rats has indicated that methamphetamine can be more potent in inducing locomotor activity compared to amphetamine under certain conditions.

The pharmacological activity of this compound itself is not as well-characterized as that of amphetamine and methamphetamine. However, as a hydroxylated metabolite, it is expected to have altered pharmacokinetic and pharmacodynamic properties compared to the parent compound. Hydroxylation generally increases the polarity of a compound, which can affect its ability to cross the blood-brain barrier and its rate of elimination. The presence of the hydroxyl group on the phenyl ring could also influence its binding affinity for monoamine transporters.

| Compound | Primary Mechanism of Action | Known Effects |

| Benzphetamine | Sympathomimetic amine, prodrug | Anorectic (appetite suppression) |

| This compound | Not well-characterized | Believed to contribute to the overall pharmacological profile of Benzphetamine |

| Amphetamine | Increases release and blocks reuptake of dopamine and norepinephrine | CNS stimulant, increased alertness, locomotor activity |

| Methamphetamine | Potent increaser of dopamine and norepinephrine release and reuptake blocker | Potent CNS stimulant, greater potency than amphetamine in some effects |

Impact on Overall Pharmacological Profile of Benzphetamine

The metabolism of benzphetamine to multiple active compounds, including this compound, amphetamine, and methamphetamine, results in a complex and prolonged pharmacological effect. The initial effects of benzphetamine administration are likely due to the parent compound, while the subsequent and sustained actions are attributable to its various metabolites.

Research in rhesus monkeys has shown that following benzphetamine administration, plasma levels of d-methamphetamine and d-amphetamine increase over time. However, the time course of the behavioral effects did not always directly correlate with the plasma concentrations of benzphetamine or its two well-known stimulant metabolites, suggesting that other metabolites, potentially including this compound, may also contribute to the observed effects.

| Feature | Benzphetamine | Amphetamine | Methamphetamine | This compound |

| Classification | Prodrug, Anorectic | CNS Stimulant | CNS Stimulant | Metabolite |

| Potency | Less potent than its active metabolites | Potent | More potent than amphetamine | Not well-characterized |

| Contribution to Effect | Initial anorectic effects | Sustained stimulant and anorectic effects | Potent and sustained stimulant effects | Likely contributes to the overall pharmacological profile |

Analytical Methodologies for P Hydroxy Benzphetamine Detection and Quantification

Advanced Chromatographic Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of p-Hydroxy Benzphetamine, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound. However, due to the polar nature of the hydroxyl and amine groups, derivatization is often required to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. jfda-online.com Common derivatization strategies involve acylation with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA), or silylation using reagents such as N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA). nih.govnih.gov These derivatization steps create less polar, more volatile derivatives that are amenable to GC separation and produce characteristic mass spectra, facilitating both identification and quantification. nih.gov The selection of the derivatizing agent can influence the fragmentation pattern in the mass spectrometer and the sensitivity of the assay. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), has become a preferred method for the analysis of this compound and other drug metabolites. nih.gov This technique generally does not require derivatization, simplifying sample preparation and reducing analysis time. researchgate.net LC-MS/MS offers excellent sensitivity and selectivity, making it suitable for detecting low concentrations of the analyte in complex biological matrices. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds present in the sample. thermofisher.com

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis that can be used for the simultaneous analysis of Benzphetamine and its metabolites, including this compound. nih.gov This technique separates compounds based on their differential partitioning between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer. wikipedia.orgnih.gov MEKC is advantageous for separating both neutral and charged analytes in a single run and offers high separation efficiency. nih.govnih.gov The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) to the running buffer forms micelles, which interact with the analytes to achieve separation. nih.govwikipedia.org

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analyte of interest before instrumental analysis. scispace.comchromatographyonline.com For this compound, this typically involves extraction from matrices like urine, plasma, or hair.

Solid-Phase Extraction (SPE) is a widely used technique that offers high recoveries and clean extracts. scispace.comnih.govsemanticscholar.org The process involves passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. nih.govsemanticscholar.org

Liquid-Liquid Extraction (LLE) is another common method where the analyte is partitioned between two immiscible liquid phases. basinc.com

Derivatization , as mentioned earlier, is particularly important for GC-MS analysis. The choice of derivatizing agent is crucial for achieving optimal chromatographic separation and mass spectrometric detection. jfda-online.comnih.gov Fluorinated anhydrides, for instance, can enhance volatility and improve detection sensitivity. jfda-online.comnih.gov

Quantitative Analysis and Limits of Detection/Quantitation in Biological Matrices (e.g., Urine, Plasma, Hair)

The quantitative analysis of this compound in biological samples is essential for interpreting toxicological findings. The limits of detection (LOD) and quantitation (LOQ) are key parameters that define the sensitivity of an analytical method.

| Analytical Technique | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| LC-MS/MS | Plasma | Liquid-Liquid Extraction | - | 0.050 ng/mL (for Benzphetamine) basinc.com |

| HPLC-FL | Plasma | Derivatization with DIB-Cl | < 0.87 ng/mL (for Amphetamine) nih.gov | - |

| HPLC-FL | Hair | Derivatization with DIB-Cl | < 0.12 ng/mg (for Amphetamine) nih.gov | - |

| GC-MS | Oral Fluid | Derivatization with PFPA | - | 2.5 - 10 ng/mL (for related amphetamines) nih.gov |

| GC-MS | Nails | Derivatization with BSTFA | 0.01 ng/mg (for THC) | 0.02 ng/mg (for THC) mdpi.com |

Note: Data for this compound is limited; values for parent compounds or related analytes are provided for context.

Studies have shown that after oral administration of Benzphetamine, its metabolites, including this compound glucuronide, can be detected in urine. nih.govsemanticscholar.org One study found that about 10-15% of a Benzphetamine dose was excreted as p-hydroxy-N-benzylamphetamine glucuronide and p-hydroxy-benzphetamine glucuronide within 24 hours. nih.govsemanticscholar.org

Application in Forensic Toxicology and Doping Control

The detection of this compound is significant in forensic toxicology as it indicates the ingestion of Benzphetamine. springermedicine.com Since Benzphetamine is metabolized to amphetamine and methamphetamine, its presence can complicate the interpretation of drug tests. nih.gov Therefore, identifying specific metabolites like this compound can help to confirm the use of Benzphetamine as the parent drug. nih.gov

In the context of doping control, Benzphetamine is a prohibited substance by organizations like the World Anti-Doping Agency (WADA). nih.govusada.org Analytical methods for detecting this compound are therefore essential for enforcing anti-doping regulations in sports. nih.gov The presence of this metabolite in an athlete's sample would constitute an adverse analytical finding.

Differentiation of Benzphetamine Use from Other Amphetamine Sources

Benzphetamine is metabolized in the body to produce amphetamine and methamphetamine, which can complicate the interpretation of positive drug tests. wikipedia.org Consequently, distinguishing between the therapeutic use of benzphetamine and the abuse of other amphetamines is a significant analytical challenge. The presence of specific metabolites, such as this compound and its related compounds, is key to this differentiation.

Several analytical strategies can be employed to differentiate benzphetamine use. One approach involves the simultaneous analysis of benzphetamine and its various metabolites. A study utilizing micellar electrokinetic chromatography (MEKC) successfully detected p-hydroxy-N-benzylamphetamine (pHBA) and p-hydroxybenzphetamine (pHBZ) in urine samples following the oral administration of benzphetamine. nih.gov The detection of these hydroxylated metabolites alongside amphetamine can be indicative of benzphetamine consumption. nih.gov

Another critical technique is chiral analysis, which can distinguish between the different stereoisomers of amphetamine and methamphetamine. bohrium.comoup.com Illicitly produced methamphetamine often contains a racemic mixture of d- and l-isomers, whereas the metabolism of benzphetamine, which is a prodrug of dextromethamphetamine and dextroamphetamine, results in the d-isomers. wikipedia.orgoup.com Therefore, identifying the specific enantiomer can help pinpoint the origin of the detected amphetamines. bohrium.com

Furthermore, the ratio of amphetamine to methamphetamine can offer clues. A high amphetamine-to-methamphetamine ratio in a urine sample may suggest the use of benzphetamine. bohrium.com The detection of the parent compound, benzphetamine, or its unique metabolite, norbenzphetamine (B92178), in biological samples like hair, is also a definitive way to distinguish its use from that of illicit methamphetamine. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of benzphetamine and its metabolites in human plasma. basinc.com This technique allows for the precise measurement of parent drug and metabolite concentrations, aiding in the interpretation of drug findings.

| Analytical Strategy | Principle | Key Findings |

| Metabolite Profiling | Simultaneous detection of the parent drug and its specific metabolites. | The presence of p-hydroxy-N-benzylamphetamine (pHBA) and p-hydroxybenzphetamine (pHBZ) in urine indicates benzphetamine use. nih.gov |

| Chiral Analysis | Separation and quantification of d- and l-enantiomers of amphetamine and methamphetamine. | Benzphetamine metabolism produces d-isomers, helping to distinguish from illicit racemic mixtures. oup.com |

| Metabolite Ratios | Comparison of the concentrations of different metabolites. | A high amphetamine to methamphetamine ratio may be indicative of benzphetamine administration. bohrium.com |

| Hair Analysis | Detection of the parent drug and unique metabolites in hair samples. | The presence of benzphetamine and/or norbenzphetamine in hair confirms benzphetamine use. nih.gov |

Retrospective Detection and Biomarker Utility in Hair Analysis

Hair analysis offers a long window of detection for drug use, making it a valuable tool for retrospective investigation. The incorporation of drugs and their metabolites from the bloodstream into growing hair provides a historical record of exposure. Benzphetamine and its metabolites, including hydroxylated forms, have been shown to be incorporated into hair, highlighting their utility as biomarkers. nih.gov

A study investigating the disposition of benzphetamine and its metabolites in rats and humans demonstrated the presence of these compounds in hair following administration. In rats that were administered benzphetamine, p-hydroxy desmethyl benzphetamine (OHnorBZP) was detected in newly grown hair. nih.gov This finding suggests that hydroxylated metabolites of benzphetamine can serve as biomarkers in hair analysis.

The concentrations of benzphetamine and its metabolites were measured in the hair of both rats and humans, confirming their incorporation and stability in this matrix. The detection of benzphetamine and norbenzphetamine in human scalp and pubic hair allowed for the clear differentiation from methamphetamine use. nih.gov While the specific quantification of this compound was not the primary focus of this particular study, the detection of a closely related hydroxylated metabolite supports the potential for this compound to also be a useful biomarker in hair.

Concentrations of Benzphetamine and its Metabolites in Rat Hair Following Intraperitoneal Administration nih.gov

| Compound | Concentration (ng/mg) |

| Benzphetamine (BZP) | 14.8 +/- 1.4 |

| Norbenzphetamine (norBZP) | 6.1 +/- 0.3 |

| p-Hydroxy desmethyl benzphetamine (OHnorBZP) | 2.6 +/- 0.5 |

| Methamphetamine (MA) | 2.3 +/- 0.1 |

| Amphetamine (AP) | 9.2 +/- 0.3 |

Concentrations of Benzphetamine and its Metabolites in Human Hair Following Oral Ingestion nih.gov

| Compound | Scalp Hair Concentration (ng/mg) | Pubic Hair Concentration (ng/mg) |

| Benzphetamine (BZP) | 0.14 - 0.56 | 0.10 - 0.20 |

| Norbenzphetamine (norBZP) | 0.29 - 0.63 | 0.13 - 0.18 |

| Methamphetamine (MA) | 0.10 | trace - 0.15 |

| Amphetamine (AP) | 1.06 - 1.66 | 0.23 |

The ability to detect and quantify this compound and other unique metabolites in hair provides a powerful method for retrospectively confirming benzphetamine use and distinguishing it from the use of other amphetamines.

In Vitro and in Vivo Research Models for P Hydroxy Benzphetamine Studies

Isolated Hepatic Microsomal Systems

Isolated hepatic microsomal systems serve as a fundamental in vitro tool for investigating the initial steps of drug metabolism, particularly reactions catalyzed by cytochrome P450 (CYP450) enzymes. Studies using rat liver microsomes have been instrumental in identifying the primary metabolic pathways of benzphetamine.

In one such study, incubation of benzphetamine with rat liver microsomes in the presence of NADPH and oxygen led to the identification of five key metabolites:

1-phenyl-2-(N-benzylamino)propane (benzylamphetamine)

1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane (p-hydroxy benzphetamine)

1-(p-hydroxyphenyl)-2-(N-benzylamino)propane

Methamphetamine

Amphetamine nih.govtandfonline.com

The formation of these metabolites confirmed that the liver microsomal system could facilitate N-demethylation, N-debenzylation, and aromatic hydroxylation nih.govtandfonline.com. Further investigation using specific inhibitors and inducers provided insights into the enzyme systems involved. The formation of all metabolites was inhibited by SKF 525-A and carbon monoxide (CO), which are general inhibitors of CYP450 enzymes. nih.govtandfonline.com

More specific findings from these microsomal studies include:

Aromatic hydroxylation , the pathway leading to this compound, was notably inhibited by 7,8-benzoflavone, suggesting the involvement of CYP1A family enzymes. nih.govtandfonline.com

N-demethylation was inhibited by metyrapone (B1676538) and n-octylamine. nih.govtandfonline.com

Pre-treatment of rats with phenobarbital (B1680315), a known inducer of CYP2B and CYP3A enzymes, enhanced N-demethylation. nih.govtandfonline.com

Pre-treatment with 3-methylcholanthrene (B14862), an inducer of CYP1A enzymes, increased the rate of aromatic hydroxylation. nih.govtandfonline.com

These differential inhibition and induction patterns suggest that the metabolism of benzphetamine is mediated by at least three distinct but slightly different enzyme systems within the liver microsomes. nih.govtandfonline.com Studies on human liver microsomes have also shown that benzphetamine N-demethylase activity is present, although it appears to be less affected by inhibitors of CYP3A4, indicating other isoforms may be more significant in this specific pathway in humans. nih.gov

| Metabolic Pathway | Inducer/Inhibitor | Effect on Metabolism | Implicated Enzyme System (Family) |

| Aromatic Hydroxylation | 7,8-benzoflavone | Inhibition | CYP1A |

| Aromatic Hydroxylation | 3-methylcholanthrene | Induction | CYP1A |

| N-Demethylation | Metyrapone | Inhibition | CYP450 |

| N-Demethylation | n-octylamine | Inhibition | CYP450 |

| N-Demethylation | Phenobarbital | Induction | CYP2B/CYP3A |

| N-Debenzylation | Phenobarbital / 3-MC | Induction | CYP2B/CYP3A / CYP1A |

| All Pathways | SKF 525-A / CO | Inhibition | General CYP450 |

Recombinant Enzyme Expression Systems in Cell Lines

Recombinant enzyme expression systems, where a single human CYP450 isozyme is expressed in a cell line (e.g., insect cells or yeast), are a powerful tool for pinpointing which specific enzyme is responsible for a particular metabolic reaction. nih.govbioivt.com These systems allow for the study of individual enzyme kinetics and substrate specificity in a controlled environment, free from the confounding activities of other enzymes present in liver microsomes. nih.gov

While inhibition and induction studies in hepatic microsomes suggest the involvement of specific CYP450 families in benzphetamine metabolism, direct studies using a panel of recombinant human enzymes to identify the specific isoform(s) responsible for p-hydroxylation are not extensively detailed in the reviewed literature. However, the data from microsomal studies provide strong clues. For example, the induction of aromatic hydroxylation by 3-methylcholanthrene strongly implicates the CYP1A family. nih.govtandfonline.com

The general utility of these systems is well-established for determining the metabolic pathways of numerous drugs. hyphadiscovery.commdpi.com For instance, research on other compounds has successfully used recombinant CYP enzymes to identify CYP3A4, CYP2D6, and CYP2C9 as major players in their metabolism. hyphadiscovery.com The application of such a system would be the definitive next step to confirm whether isoforms like CYP1A2 or others are the primary catalysts for the p-hydroxylation of benzphetamine.

Animal Models (e.g., Rat Studies) for Metabolic and Dispositional Investigations

In vivo animal models are essential for understanding the complete picture of a drug's metabolism, distribution, and excretion. Studies in rats have been crucial for characterizing the metabolic fate of benzphetamine.

Following oral administration of benzphetamine to rats, nine metabolites were identified in the urine. nih.gov The major metabolite was unequivocally identified as 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane, which is formed through a combination of aromatic hydroxylation and N-demethylation. nih.gov This finding from in vivo studies aligns perfectly with the metabolites identified in the in vitro rat liver microsomal systems. nih.govtandfonline.com

Key findings from dispositional investigations in rats include:

Over three days, the identified metabolites accounted for approximately 40% of the administered dose. nih.gov

Methamphetamine, formed via N-debenzylation, was also detected as a minor metabolite. nih.gov

The excretion profile of related compounds, such as N-benzylpiperazine (BZP), in rats shows a similar pattern, with p-hydroxy-BZP being the main metabolite and accounting for about 25% of the dose excreted within 48 hours. nih.govresearchgate.net

Pharmacokinetic studies in other animal models, such as rhesus monkeys, have further confirmed that benzphetamine is metabolized to both d-methamphetamine and d-amphetamine, supporting the N-debenzylation pathway observed in rats. nih.gov

| Animal Model | Key Finding | Percentage of Dose Accounted For | Primary Metabolite(s) Identified |

| Rat (In Vivo) | Identification of urinary metabolites after oral administration. | ~40% in 3 days | 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane (major), Methamphetamine (minor) |

| Rat (In Vitro) | Identification of metabolites from liver microsome incubation. | N/A | This compound, 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane, Amphetamine, Methamphetamine |

| Rhesus Monkey | Plasma analysis confirming active metabolites. | N/A | d-methamphetamine, d-amphetamine |

Human Studies for Metabolic Profiling and Excretion Patterns

Human studies are the ultimate model for confirming the metabolic pathways of a drug. Research in healthy volunteers has largely corroborated the findings from animal and in vitro models regarding benzphetamine metabolism.

After oral administration of benzphetamine to human subjects, a complex metabolic profile emerges. Nine metabolites, along with trace amounts of the unchanged drug, were detected in human urine. nih.gov The major metabolite identified was 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane. nih.gov This indicates that, similar to rats, a combination of N-demethylation and aromatic p-hydroxylation is a primary metabolic route in humans.

Further details on the metabolic profile and excretion in humans include:

The total identified metabolites excreted over three days accounted for 30-44% of the administered dose. nih.gov

In addition to the major hydroxylated metabolite, amphetamine, methamphetamine, and their hydroxylated derivatives were also excreted as minor metabolites. nih.gov

A study analyzing human urine at different time intervals found that p-hydroxybenzphetamine (pHBZ) and p-hydroxy-N-benzylamphetamine (pHBA) were detectable in the first 0-3 hours after administration. nih.gov After this initial period, pHBA was the primary major metabolite detected. nih.gov

These human studies confirm that p-hydroxylation is a significant metabolic pathway for benzphetamine, leading to the formation of this compound and its subsequent N-demethylated analog, which are then excreted in the urine. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Comprehensive Elucidation of Undiscovered Metabolic Pathways of p-Hydroxy Benzphetamine

The metabolism of Benzphetamine is known to proceed through N-dealkylation and aromatic hydroxylation, leading to the formation of metabolites such as this compound, amphetamine, and methamphetamine. nih.gov The primary metabolic pathway for amphetamine involves deamination by cytochrome P450 to para-hydroxyamphetamine and phenylacetone. wikipedia.org While these major pathways have been identified, a comprehensive understanding of all metabolic routes for this compound remains to be fully elucidated.

Future research should focus on identifying potentially undiscovered metabolic pathways. This could involve investigating the potential for further hydroxylation at different positions on the aromatic ring or on the side chain. Additionally, the role of other phase I and phase II metabolic reactions, such as N-oxidation, deamination, and conjugation with glucuronic acid or sulfate (B86663), needs to be thoroughly explored. Studies have shown that other amphetamine-like compounds undergo extensive phase II metabolism, and it is plausible that this compound is also a substrate for these conjugation reactions. researchgate.net Understanding these pathways is crucial for a complete picture of the drug's disposition and clearance from the body.

Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), can be employed to identify and characterize novel metabolites in biological samples. In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes can help to identify the specific enzymes responsible for the metabolism of this compound and its subsequent metabolites.

Detailed Pharmacological Profiling of this compound and its Further Metabolites

A detailed pharmacological profiling of this compound is therefore warranted. This should include in vitro studies to determine its affinity and activity at various monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters) and receptors. Such studies would help to understand its potential as a psychostimulant and its possible contribution to the therapeutic and adverse effects of Benzphetamine.

Furthermore, any newly identified metabolites from the research proposed in section 6.1 should also be synthesized and subjected to the same rigorous pharmacological evaluation. This will provide a comprehensive understanding of the structure-activity relationships of Benzphetamine metabolites and their potential to exert physiological effects.

Development of Novel and Highly Sensitive Analytical Techniques for Trace Analysis

The detection and quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic studies, forensic toxicology, and doping control. Current methods for the analysis of amphetamine-type substances include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov While these techniques are robust, there is a continuous need for the development of novel and more sensitive analytical methods for trace analysis.

Future research in this area could focus on the development of ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS) methods for the simultaneous detection and quantification of this compound and a wide range of its potential metabolites. Additionally, the development of chiral separation methods is crucial to differentiate between the enantiomers of this compound and its metabolites, as different stereoisomers can exhibit distinct pharmacological activities. nih.gov

Moreover, exploring novel analytical platforms, such as electrochemiluminescence (ECL), could offer rapid and portable screening methods for the detection of these compounds in various biological samples, including urine, blood, and saliva. rsc.org Such advancements would be particularly beneficial in clinical and forensic settings where high-throughput analysis is often required.

Investigation of Potential Long-Term Biological and Physiological Effects

The long-term effects of chronic exposure to Benzphetamine and its metabolites, including this compound, are not well understood. While the parent drug is indicated for short-term use, the potential for long-term or illicit use raises concerns about its cumulative biological and physiological effects. jst.go.jp Prolonged use of amphetamine-like stimulants is associated with cardiovascular, neurological, and psychiatric complications. researchgate.net

Future research should aim to investigate the potential long-term consequences of exposure to this compound. This could involve preclinical studies in animal models to assess the effects of chronic administration on various organ systems, including the cardiovascular and central nervous systems. Long-term potentiation (LTP), a cellular model of learning and memory, has been shown to be affected by amphetamines, and investigating the impact of this compound on LTP could provide insights into its potential cognitive effects. nih.govnih.govmdpi.comfrontiersin.org

Given the structural similarity to other amphetamines, it is important to investigate whether this compound could contribute to neurotoxic effects or psychiatric symptoms associated with chronic stimulant use. Such studies are essential for a comprehensive risk assessment of Benzphetamine and its metabolites.

Computational Modeling and In Silico Predictions for Metabolism and Biological Activity

Computational modeling and in silico prediction tools are increasingly being used in drug discovery and development to predict the metabolic fate and biological activity of new chemical entities. news-medical.netnih.govoup.comnih.gov These approaches can be valuable in guiding future experimental research on this compound.

In silico tools can be used to predict the potential sites of metabolism on the this compound molecule, helping to identify likely metabolites for targeted analytical searches. researchgate.net Software that predicts the interaction of small molecules with various enzymes, such as cytochrome P450s, can provide insights into the metabolic stability and potential for drug-drug interactions. jst.go.jpnih.gov

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the pharmacological activity of this compound and its metabolites at various biological targets. These computational predictions can help to prioritize which metabolites should be synthesized and tested in vitro, thereby streamlining the pharmacological profiling process.

Comparative Metabolism and Pharmacological Studies with Related Amphetamine Analogs

To better understand the unique properties of this compound, it is important to conduct comparative studies with structurally related amphetamine analogs. This includes comparing its metabolic profile and pharmacological activity with that of p-hydroxyamphetamine and p-hydroxymethamphetamine, which are metabolites of amphetamine and methamphetamine, respectively. wikipedia.orgnih.gov

Such comparative studies can reveal how the N-benzyl substituent in this compound influences its metabolism and interaction with biological targets. For instance, comparing the rates of N-dealkylation and aromatic hydroxylation across these compounds can provide insights into the substrate specificity of the metabolizing enzymes. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.